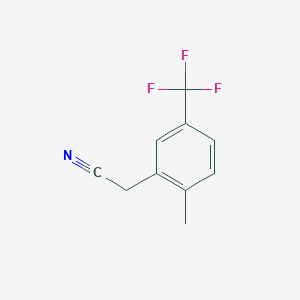

2-Methyl-5-(trifluoromethyl)phenylacetonitrile

Description

2-Methyl-5-(trifluoromethyl)phenylacetonitrile is an organic compound with the molecular formula C10H8F3N It is characterized by the presence of a trifluoromethyl group and a nitrile group attached to a phenyl ring

Properties

IUPAC Name |

2-[2-methyl-5-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N/c1-7-2-3-9(10(11,12)13)6-8(7)4-5-14/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPRLJRWRDKPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(F)(F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(trifluoromethyl)phenylacetonitrile typically involves the following steps:

Starting Material: The synthesis begins with 2-Methyl-5-(trifluoromethyl)benzaldehyde.

Formation of the Intermediate: The benzaldehyde is subjected to a reaction with a suitable cyanide source, such as sodium cyanide or potassium cyanide, in the presence of a catalyst like ammonium chloride.

Final Product: The reaction mixture is then heated under reflux conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactants: Using bulk quantities of 2-Methyl-5-(trifluoromethyl)benzaldehyde and cyanide sources.

Optimized Conditions: Employing optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Purification: The final product is purified using techniques like distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-(trifluoromethyl)phenylacetonitrile undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: 2-Methyl-5-(trifluoromethyl)benzoic acid.

Reduction: 2-Methyl-5-(trifluoromethyl)phenylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-5-(trifluoromethyl)phenylacetonitrile has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a building block for drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(trifluoromethyl)phenylacetonitrile involves its interaction with specific molecular targets:

Molecular Targets: Enzymes and receptors that are sensitive to the presence of nitrile and trifluoromethyl groups.

Pathways Involved: The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

- 2-Methyl-4-(trifluoromethyl)phenylacetonitrile

- 2-Methyl-3-(trifluoromethyl)phenylacetonitrile

- 2-Methyl-6-(trifluoromethyl)phenylacetonitrile

Comparison:

- Structural Differences: The position of the trifluoromethyl group on the phenyl ring varies among these compounds.

- Chemical Properties: These structural differences lead to variations in chemical reactivity and physical properties.

- Uniqueness: 2-Methyl-5-(trifluoromethyl)phenylacetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

2-Methyl-5-(trifluoromethyl)phenylacetonitrile, designated by the CAS number 1000513-69-8, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the pharmacological properties of organic compounds, including increased metabolic stability and bioactivity. This article reviews the biological activity of this compound based on recent research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a phenyl ring substituted with a trifluoromethyl group and a methyl group, along with an acetonitrile functional group. The presence of the trifluoromethyl moiety significantly influences its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H8F3N |

| Molecular Weight | 201.17 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its potential as an antimicrobial agent and its role in enzyme inhibition.

Antimicrobial Activity

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, a study demonstrated that derivatives of phenylacetonitriles showed significant activity against Mycobacterium tuberculosis (Mtb), suggesting that this compound may possess similar properties .

Case Study: Antitubercular Activity

In vitro assays conducted on related compounds revealed submicromolar inhibition of Mtb growth over extended periods. The structural analysis indicated that the presence of specific substituents on the phenyl ring was crucial for maintaining potency against Mtb .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit various enzymes. The trifluoromethyl group can enhance binding affinity due to its electron-withdrawing properties, which may stabilize interactions with enzyme active sites. This characteristic is particularly relevant in drug design where enzyme inhibition is a therapeutic target.

Example: Inhibition Studies

A study focused on the structure-activity relationship (SAR) of phenylacetonitriles highlighted that modifications at the para-position of the phenolic ring significantly increased potency for inhibiting serotonin uptake, suggesting that similar modifications could enhance the efficacy of this compound in related pathways .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets, leading to alterations in biochemical pathways. The compound may act as an inhibitor by binding to active sites on enzymes or receptors, thereby blocking substrate access or altering conformational states necessary for activity.

Research Findings and Data Tables

Recent research has compiled data on various derivatives of phenylacetonitriles, including their biological activities and structure-activity relationships. Below is a summary table illustrating some key findings related to similar compounds:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.